molecular formula C13H13F2N B1465173 1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile CAS No. 1260802-64-9

1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile

Cat. No.: B1465173
CAS No.: 1260802-64-9
M. Wt: 221.25 g/mol
InChI Key: GJCMAAIIVRTVJX-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile is a chemical compound with the molecular formula C13H13F2N and a molecular weight of 221.25 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with a 2,4-difluorophenyl group and a carbonitrile group. It is commonly used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile typically involves the reaction of 2,4-difluorobenzonitrile with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction . The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the desired product with high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure maximum yield and efficiency. These methods often include the use of automated reactors and continuous flow systems to enhance the scalability and reproducibility of the synthesis process .

Properties

IUPAC Name

1-(2,4-difluorophenyl)cyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N/c14-10-4-5-11(12(15)8-10)13(9-16)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCMAAIIVRTVJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile

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